molecular formula C12H13BO3S B3078390 4-[(Thien-2-ylmethoxy)methyl]benzeneboronic acid CAS No. 1050510-12-7

4-[(Thien-2-ylmethoxy)methyl]benzeneboronic acid

Cat. No.: B3078390
CAS No.: 1050510-12-7
M. Wt: 248.11 g/mol
InChI Key: VNHRAFWDOVYDFC-UHFFFAOYSA-N
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Description

4-[(Thien-2-ylmethoxy)methyl]benzeneboronic acid is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a boronic acid group attached to a benzene ring, which is further connected to a thienylmethoxy group. The molecular formula of this compound is C12H13BO3S, and it has a molecular weight of 248.11 g/mol .

Mechanism of Action

Target of Action

Boronic acids and their esters are generally used in the design of new drugs and drug delivery devices .

Mode of Action

The mode of action of this compound is primarily through its role in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water . This could potentially affect the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.

Result of Action

The result of the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide variety of organic compounds, making it a valuable tool in the field of organic chemistry.

Action Environment

The action of 4-[(Thien-2-ylmethoxy)methyl]benzeneboronic acid, like other boronic acids and their esters, can be influenced by environmental factors such as pH and the presence of water . These factors can affect the stability of the compound and, consequently, its efficacy in the Suzuki–Miyaura coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Thien-2-ylmethoxy)methyl]benzeneboronic acid typically involves the reaction of 4-bromomethylbenzeneboronic acid with thien-2-ylmethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the thien-2-ylmethanol acts as a nucleophile, displacing the bromine atom from the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Thien-2-ylmethoxy)methyl]benzeneboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.

    Reduction: The compound can be reduced to form the corresponding boronate ester.

    Substitution: The thienylmethoxy group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Boronic ester or boronic anhydride.

    Reduction: Boronate ester.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[(Thien-2-ylmethoxy)methyl]benzeneboronic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

4-[(Thien-2-ylmethoxy)methyl]benzeneboronic acid can be compared with other similar compounds, such as:

    Phenylboronic acid: Lacks the thienylmethoxy group, resulting in different chemical and biological properties.

    Thiophene-2-boronic acid: Contains a boronic acid group attached directly to a thiophene ring, differing in structure and reactivity.

    4-Methoxybenzeneboronic acid: Contains a methoxy group instead of a thienylmethoxy group, leading to variations in its chemical behavior and applications.

The uniqueness of this compound lies in its combination of a boronic acid group with a thienylmethoxy substituent, which imparts distinct chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

[4-(thiophen-2-ylmethoxymethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BO3S/c14-13(15)11-5-3-10(4-6-11)8-16-9-12-2-1-7-17-12/h1-7,14-15H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHRAFWDOVYDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COCC2=CC=CS2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701228214
Record name B-[4-[(2-Thienylmethoxy)methyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701228214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050510-12-7
Record name B-[4-[(2-Thienylmethoxy)methyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050510-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-[(2-Thienylmethoxy)methyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701228214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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